2-[3-(3-Methoxyphenyl)-1-indazolyl]acetic acid methyl ester
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Overview
Description
ML212 is a small-molecule probe developed to investigate fluconazole resistance mechanisms in the pathogenic fungus Candida albicans . This compound was identified through a high-throughput screening campaign conducted by the National Institutes of Health Molecular Libraries and Probe Production Centers Network . ML212 is particularly significant due to its potential to restore fluconazole susceptibility in resistant Candida albicans isolates .
Preparation Methods
The synthesis of ML212 involves the preparation of a substituted indazole possessing the desired bioactivity profile . The detailed synthetic routes and reaction conditions for ML212 are provided in the supporting information of the research articles . The preparation of representative compounds involves several steps, including the regioselective N-alkylation of the 1H-indazole scaffold . Industrial production methods for ML212 are not explicitly detailed in the available literature.
Chemical Reactions Analysis
ML212 undergoes various chemical reactions, including substitution reactions . The common reagents and conditions used in these reactions include N-alkylating reagents and specific ring substituents . The major products formed from these reactions are substituted indazoles with different functional groups . The detailed experimental protocols for these reactions are available in the supporting information of the research articles .
Scientific Research Applications
ML212 has several scientific research applications, particularly in the field of antifungal research . It is used as a chemosensitizer to investigate fluconazole resistance mechanisms in Candida albicans . By undermining the resistance mechanisms of the target pathogen, ML212 helps restore the efficacy of fluconazole, thereby prolonging its status as a frontline treatment . This compound is also used in the study of biofilm formation, drug-target mutations, and efflux-pump amplification in Candida albicans . Additionally, ML212 serves as a valuable tool in the development of novel antimicrobial drugs .
Mechanism of Action
The mechanism of action of ML212 involves its ability to chemosensitize resistant Candida albicans isolates to fluconazole . The molecular targets and pathways involved in this process are still under investigation . ML212 is believed to undermine the resistance mechanisms of the target pathogen, thereby restoring the efficacy of fluconazole . This compound may also affect biofilm formation, drug-target mutations, and efflux-pump amplification in Candida albicans .
Comparison with Similar Compounds
ML212 is unique due to its specific bioactivity profile and its ability to restore fluconazole susceptibility in resistant Candida albicans isolates . Similar compounds include other substituted indazoles and small-molecule probes used in antifungal research . ML212 stands out due to its specific application in investigating fluconazole resistance mechanisms and its potential to prolong the efficacy of fluconazole as a frontline treatment .
Properties
Molecular Formula |
C17H16N2O3 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
methyl 2-[3-(3-methoxyphenyl)indazol-1-yl]acetate |
InChI |
InChI=1S/C17H16N2O3/c1-21-13-7-5-6-12(10-13)17-14-8-3-4-9-15(14)19(18-17)11-16(20)22-2/h3-10H,11H2,1-2H3 |
InChI Key |
HKESSCOHFVBZRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C3=CC=CC=C32)CC(=O)OC |
Origin of Product |
United States |
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